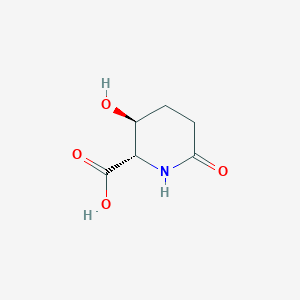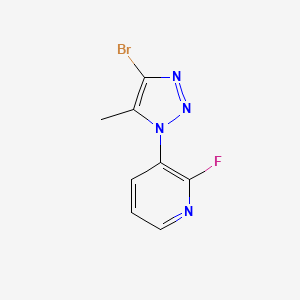
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a methoxide ion would yield a methoxy derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring and halogen atoms could enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
- 3-(4-Bromo-5-ethyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
- 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-chloropyridine
Uniqueness
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is unique due to the specific combination of the triazole ring with bromine and fluorine atoms. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H6BrFN4 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC名 |
3-(4-bromo-5-methyltriazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H6BrFN4/c1-5-7(9)12-13-14(5)6-3-2-4-11-8(6)10/h2-4H,1H3 |
InChIキー |
CYKWZDWNEGNOBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


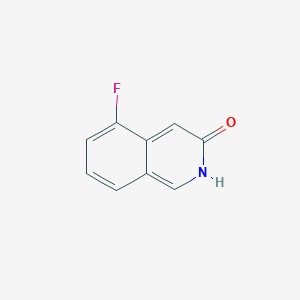
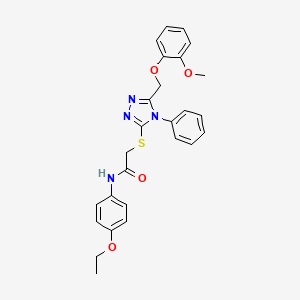
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
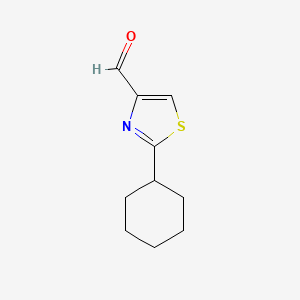
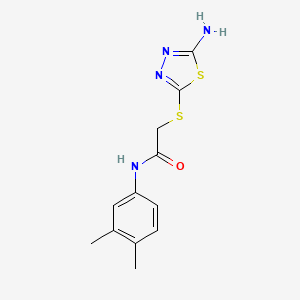
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)

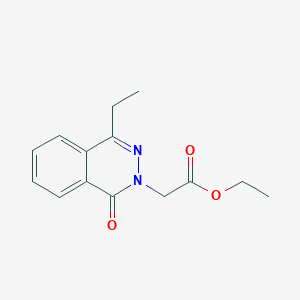
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
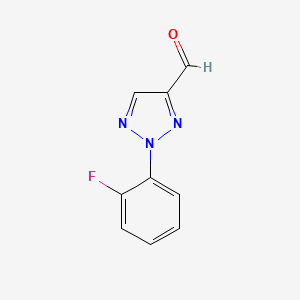
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
